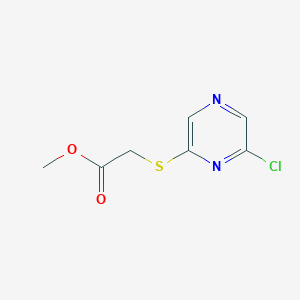
2-(6-クロロピラジン-2-イル)スルファニル酢酸メチル
説明
Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C7H7ClN2O2S and its molecular weight is 218.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[(6-chloropyrazin-2-yl)sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ライフサイエンス研究
ライフサイエンスの分野では、2-(6-クロロピラジン-2-イル)スルファニル酢酸メチルは、生物活性分子の合成における潜在的な役割を果たすため、利用されています。そのクロロピラジニル部分は、特に抗菌作用と抗癌作用を持つ可能性のある医薬品化合物の構築における構成要素として機能することができます。この化合物は、スルファニル化剤として機能する能力により、ペプチドやタンパク質の修飾に不可欠であり、これはプロテオミクスと創薬における重要な研究分野です .
材料科学
材料科学では、この化合物は、特定の電子特性または光学特性を持つ新規材料の開発に用途が見出されています。クロロピラジニル基は、OLEDや太陽電池の製造に使用される有機半導体の合成における重要な成分となる可能性があります。ポリマーへの組み込みは、熱安定性と耐薬品性を強化した材料を生み出す可能性があります .
化学合成
2-(6-クロロピラジン-2-イル)スルファニル酢酸メチルは、複雑な有機化合物の合成における中間体として機能します。この化合物の反応性により、さまざまな分子骨格にスルファニル基を導入することができ、これは硫黄含有複素環の合成における貴重な変換であり、このクラスの化合物は、医薬品化学の用途で広く研究されています .
クロマトグラフィー
クロマトグラフィー技術では、この化合物は、その明確な化学構造により、標準または参照物質として使用することができます。また、複雑な混合物の分離が必要とされるガスクロマトグラフィーまたは液体クロマトグラフィー用の新しい固定相の開発にも役立ちます。この化合物の他の分子とのユニークな相互作用は、分析物のより良い分離と識別に役立てることができます .
分析研究
分析研究は、分析機器の校正に2-(6-クロロピラジン-2-イル)スルファニル酢酸メチルを使用することから恩恵を受けています。これは、医薬品製剤中の関連化合物または不純物の検出と定量のための新しい分析方法の開発に使用できます。その明確な構造と特性により、メソッドバリデーション研究の優れた候補となっています .
薬理学
薬理学的研究では、この化合物のコア構造は、潜在的な治療効果を持つ誘導体を作り出すために修飾することができます。これは、酵素阻害剤または受容体モジュレーターの設計に使用され、さまざまな疾患の治療のための新しい薬剤の発見に貢献します。特にクロロピラジニル基は、特定の病原体に対する潜在的な活性について注目されています .
農薬研究
2-(6-クロロピラジン-2-イル)スルファニル酢酸メチルは、新しい農薬の開発にも用途が見出される可能性があります。その化学特性は、作物を害虫や病気から保護する化合物や、成長調整剤として機能する化合物を作り出すために活用できます。この分野での使用の探求は、より効果的で環境に優しい農業慣行につながる可能性があります .
環境科学
最後に、環境科学では、この化合物の分解生成物と環境運命を研究することができます。さまざまな環境条件での分解の仕方を理解することで、生態系への潜在的な影響を評価することができます。また、環境汚染物質の監視のためのセンサーやアッセイの開発にも使用できます .
特性
IUPAC Name |
methyl 2-(6-chloropyrazin-2-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-7(11)4-13-6-3-9-2-5(8)10-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBRNPHNWYQEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CN=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-butyl-2-[(2E,4E,6E)-7-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B1518477.png)






![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)




